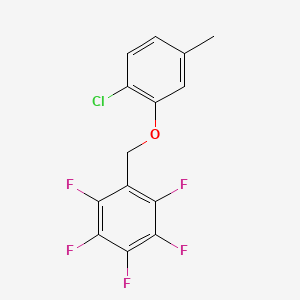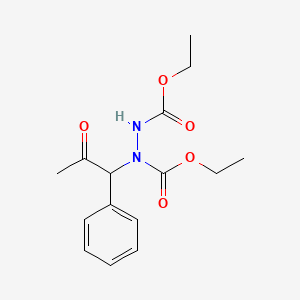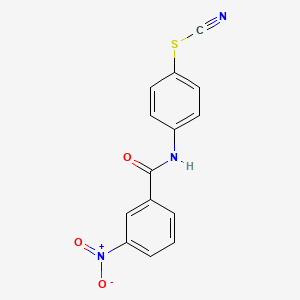
3-Thiabicyclo(3.2.0)hept-6-ene 3,3-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Thiabicyclo(3.2.0)hept-6-ene 3,3-dioxide is a novel bicyclic sulfone compound with the molecular formula C₆H₈O₂S. It is characterized by a unique structure that includes a sulfur atom and a double bond, making it a valuable synthon for various chemical reactions and applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiabicyclo(3.2.0)hept-6-ene 3,3-dioxide typically involves the functionalization of the 6,7-double bond in the bicyclic sulfone. One common method includes the hydrolysis of the [2+2] cycloadduct of 3-sulfolene and maleic anhydride, followed by oxidative bis-decarboxylation . Another approach involves the thermal extrusion of sulfur dioxide (SO₂) from the functionalized compound, allowing direct entry into seven-membered ring systems via a Cope rearrangement .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar processes could be adapted for large-scale production, with appropriate optimization of reaction conditions and purification techniques.
化学反应分析
Types of Reactions
3-Thiabicyclo(3.2.0)hept-6-ene 3,3-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include various sulfoxides, sulfones, and substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
3-Thiabicyclo(3.2.0)hept-6-ene 3,3-dioxide has several scientific research applications:
Chemistry: It serves as a synthon for the synthesis of cis-1,2-divinyl intermediates and seven-membered ring systems.
Biology: The compound’s unique structure makes it a valuable tool for studying sulfur-containing biomolecules and their interactions.
Industry: Used in the production of advanced materials and as a precursor for various chemical processes
作用机制
The mechanism of action of 3-Thiabicyclo(3.2.0)hept-6-ene 3,3-dioxide involves the functionalization of the 6,7-double bond, followed by thermal extrusion of sulfur dioxide. This process allows the compound to undergo a Cope rearrangement, forming cis-1,2-divinyl intermediates that can further react to form seven-membered ring systems . The molecular targets and pathways involved in these reactions are primarily related to the sulfur atom and the double bond, which facilitate various chemical transformations.
相似化合物的比较
Similar Compounds
3-Thiabicyclo(3.2.0)heptane 3,3-dioxide: A similar compound with a saturated ring structure.
3-Oxabicyclo(3.2.0)hept-6-ene 2,4-dione: A related compound with an oxygen atom instead of sulfur.
3-Sulfolene: A simpler sulfone compound used as a starting material for the synthesis of 3-Thiabicyclo(3.2.0)hept-6-ene 3,3-dioxide.
Uniqueness
This compound is unique due to its ability to undergo thermal extrusion of sulfur dioxide, leading to the formation of valuable intermediates for further chemical synthesis. Its structure also allows for a wide range of functionalization reactions, making it a versatile compound in various scientific and industrial applications .
属性
CAS 编号 |
84451-42-3 |
|---|---|
分子式 |
C6H8O2S |
分子量 |
144.19 g/mol |
IUPAC 名称 |
3λ6-thiabicyclo[3.2.0]hept-6-ene 3,3-dioxide |
InChI |
InChI=1S/C6H8O2S/c7-9(8)3-5-1-2-6(5)4-9/h1-2,5-6H,3-4H2 |
InChI 键 |
AOTYWRMIFZIYNX-UHFFFAOYSA-N |
规范 SMILES |
C1C2C=CC2CS1(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


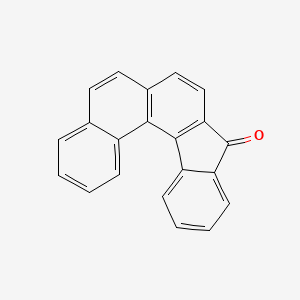
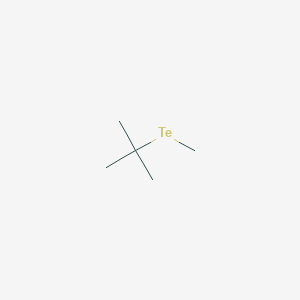
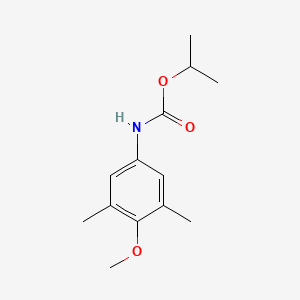
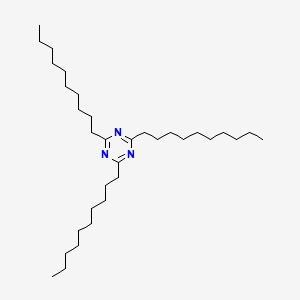
![2-{[4-(Diphenylamino)phenyl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B14417395.png)

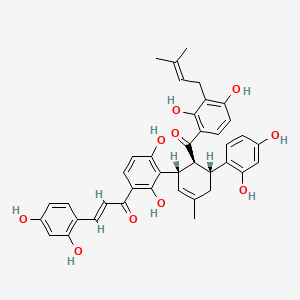
![Triphenyl[1-(trimethylsilyl)propylidene]-lambda~5~-phosphane](/img/structure/B14417420.png)
